
5,5'-(Ethyne-1,2-diyl)diisophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-(Ethyne-1,2-diyl)diisophthalic acid is a compound with the formula C₁₈H₁₀O₈ and a molecular weight of 354.26 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid involves the insertion of an ethynylene unit into the molecular backbone . This process is undertaken to expand lattice porosity and introduce an additional interaction site for improved solid-gas adsorption behavior .Molecular Structure Analysis
The midpoint of the triple bond of the main molecule is located on a special position, i.e., about an inversion center . The carboxyl groups are twisted slightly out of the planes of the aromatic rings to which they are attached, making dihedral angles of 24.89 (1) and 7.40 (2) .Chemical Reactions Analysis
When 5,5’-(Ethyne-1,2-diyl)diisophthalaldehyde reacts with cyclohexane-1,2-diamine, [3+6] trigonal prism cages are formed . These resulting cages can undergo reversible transformation into [6+12] truncated tetrahedron cages, leading to variations in pore sizes .Physical And Chemical Properties Analysis
The crystal packing of 5,5’-(Ethyne-1,2-diyl)diisophthalic acid features strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . It displays channel-like voids extending along the a-axis direction which contain the dimethyl sulfoxide solvent molecules .科学的研究の応用
Coordination Polymers with Metal Ions
5,5'-(Ethyne-1,2-diyl)diisophthalic acid is instrumental in the creation of coordination polymers with various metal ions. Studies demonstrate its ability to form hybrid organic-inorganic assemblies with d-transition metals, resulting in polymeric architectures with three-dimensional connectivity. These properties are enhanced by the flexibility of the ligands, making them valuable in the field of coordination chemistry (Karmakar & Goldberg, 2011).
Synthesis of Tetracarboxylic Ligands
Research has explored the synthesis and structure of tetracarboxylic ligands, including this compound, which are pivotal in the formation of coordination polymers with lanthanoid metal ions. These compounds, characterized by X-ray crystallography, IR spectroscopy, and thermal analysis, demonstrate significant potential in the development of new materials (Karmakar & Goldberg, 2011).
Porous Metal-Organic Frameworks for Gas Adsorption
In the context of gas adsorption and organosulfurs removal, porous metal-organic frameworks (MOFs) constructed from expanded tetracarboxylates, including this compound, exhibit high surface areas and performance. These properties make them suitable for small molecule gases (like CO2 and CH4) adsorption and the removal of refractory organosulfur compounds, highlighting their utility in environmental applications (Luo et al., 2016).
Fluorescent pH Sensors
Research on uranium-based metal-organic frameworks, involving this compound, has led to the development of materials like HNU-39, which demonstrate fluorescence turn-on response under alkaline conditions. Such materials can be effectively used as pH sensors, including in practical applications like sewage treatment (Gu et al., 2020).
作用機序
Target of Action
It is known to be used as a linker molecule in the formation of porous metal–organic framework structures .
Mode of Action
The compound interacts with its targets by forming strong O—H O hydrogen bonds, weaker C—H O interactions, and O S contacts . The mid-point of the triple bond of the main molecule is located on a special position, i.e., about an inversion center .
Biochemical Pathways
Its role as a linker molecule suggests it may influence the formation and structure of metal–organic frameworks .
Result of Action
Its role in the formation of porous metal–organic frameworks suggests it may influence the structural properties of these materials .
Safety and Hazards
将来の方向性
The future directions of research on 5,5’-(Ethyne-1,2-diyl)diisophthalic acid could involve further exploration of its use as a linker molecule in the formation of porous metal–organic framework structures . Its unique properties, such as the ability to form [3+6] trigonal prism cages that can transform into [6+12] truncated tetrahedron cages, make it a promising compound for applications in solid-gas adsorption .
特性
IUPAC Name |
5-[2-(3,5-dicarboxyphenyl)ethynyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O8/c19-15(20)11-3-9(4-12(7-11)16(21)22)1-2-10-5-13(17(23)24)8-14(6-10)18(25)26/h3-8H,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRIPYPPJIRELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


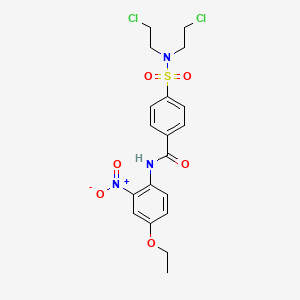
![N-[(3,4-dichlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2815109.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2815111.png)

![N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2815115.png)
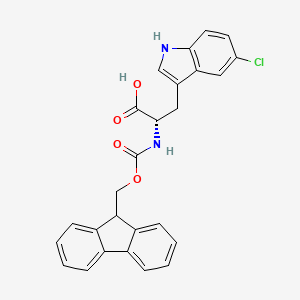

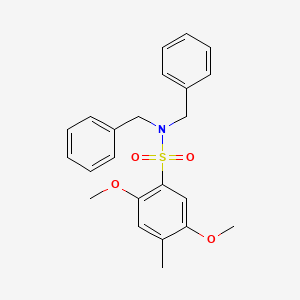

![Tert-butyl 3-[(but-2-ynoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2815125.png)
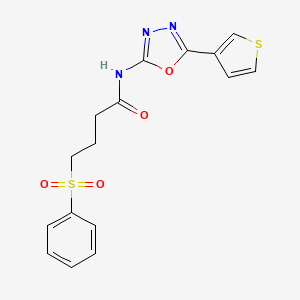
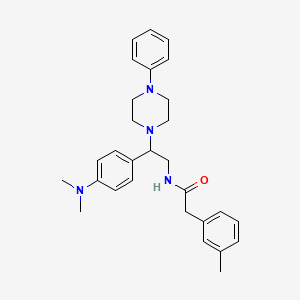
![exo-3-Azabicyclo[3.1.0]hexan-6-ol HCl](/img/structure/B2815128.png)